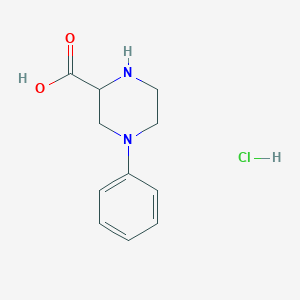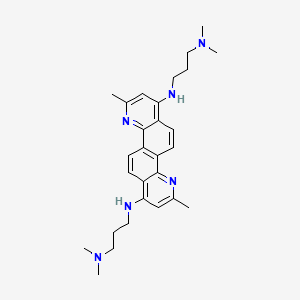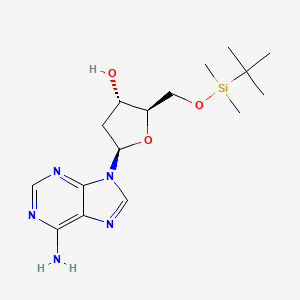![molecular formula C8H8O4 B3182341 7-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B3182341.png)
7-Methoxybenzo[d][1,3]dioxol-5-ol
Vue d'ensemble
Description
7-Methoxybenzo[d][1,3]dioxol-5-ol is a useful research compound. Its molecular formula is C8H8O4 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 7-Methoxybenzo[d][1,3]dioxol-5-ol is microtubules and their component protein, tubulin . Microtubules are a leading target for anticancer agents .
Mode of Action
This compound modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure . This causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the microtubule assembly pathway . By modulating this pathway, it disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Its physical properties such as melting point (88-89 °c) and boiling point (130 °c at 03 Torr) suggest that it may have good bioavailability .
Result of Action
The compound exhibits good selectivity between cancer cells and normal cells . It causes cell cycle arrest at the S phase and induces apoptosis in cancer cells .
Analyse Biochimique
Biochemical Properties
7-Methoxybenzo[d][1,3]dioxol-5-ol plays a significant role in biochemical reactions, particularly due to its antioxidant activity. It interacts with various enzymes and proteins, including horseradish peroxidase and reactive oxygen species (ROS). The compound has been shown to inhibit the activity of horseradish peroxidase, which is an enzyme involved in oxidative stress responses . Additionally, this compound exhibits interactions with ROS, reducing their levels and thereby protecting cells from oxidative damage .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the production of ROS in activated HL-60 cells, which are a type of human leukemia cell line . This inhibition is not due to cytotoxicity, indicating that this compound specifically targets oxidative stress pathways without harming the cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of horseradish peroxidase, inhibiting its activity and reducing the production of ROS . Molecular docking studies have revealed that the compound interacts with key residues in the enzyme’s active site, including arginine, histidine, serine, phenylalanine, and proline . These interactions stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound maintains its antioxidant activity over time, although its efficacy may decrease slightly due to gradual degradation . In both in vitro and in vivo studies, the compound has demonstrated sustained protective effects against oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant antioxidant activity without causing adverse effects . At high doses, it may exhibit toxic effects, including potential damage to liver and kidney tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels. Additionally, this compound may act as a substrate for certain metabolic reactions, further integrating into cellular metabolic networks .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to areas where it can exert its antioxidant effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes . This ensures that this compound reaches its target sites effectively.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and ROS . It may also be found in other cellular compartments, such as the mitochondria, where it can protect against mitochondrial oxidative damage . Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its protective effects .
Propriétés
IUPAC Name |
7-methoxy-1,3-benzodioxol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-10-6-2-5(9)3-7-8(6)12-4-11-7/h2-3,9H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTCSLUVTXNZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



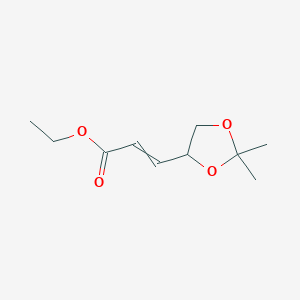
![Tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3182278.png)
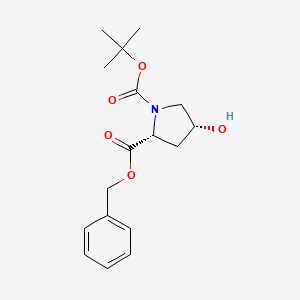
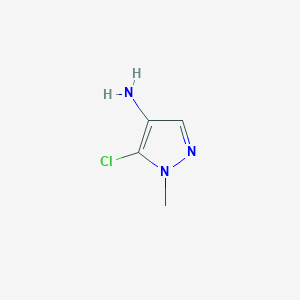
![N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide](/img/structure/B3182296.png)
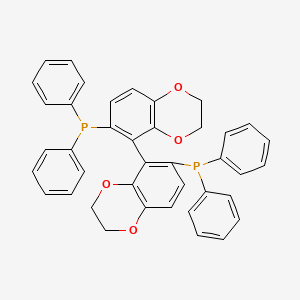
![tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate](/img/structure/B3182315.png)
![(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate](/img/structure/B3182318.png)
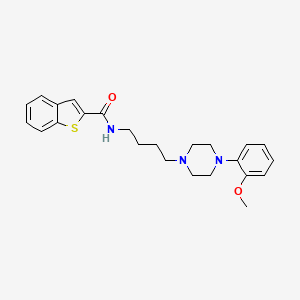
![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3182327.png)
